2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide is an organic compound with the chemical formula C10H7F6NS and a molecular weight of 287.23 g/mol . This compound is known for its unique chemical structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it highly fluorinated.
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals[][4].
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biomolecules[][4].
Medicine: Research has explored its potential as a precursor in the development of novel therapeutic agents, especially those targeting specific enzymes or receptors[][4].
Industry: It is employed in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced properties[][4].
Mechanism of Action
Target of Action
It is known that this compound is used as a synthetic intermediate in the preparation of a series of thiourea compounds with aromatic amine structures . These thiourea compounds have a good matching pattern with drug targets and exhibit good inhibitory activity against in vitro tumor cell lines .
Mode of Action
Related thiourea derivatives have been reported to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
It is known that thiourea derivatives, which can be synthesized from this compound, are used extensively in promoting organic transformations .
Result of Action
It is known that thiourea compounds synthesized from this compound exhibit good inhibitory activity against in vitro tumor cell lines .
Action Environment
It is known that the compound should be handled and used with appropriate protective measures, including wearing protective gloves, goggles, and clothing .
Preparation Methods
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with thioacetamide . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Comparison with Similar Compounds
2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound also contains two trifluoromethyl groups attached to a phenyl ring but has an isocyanate functional group instead of an ethanethioamide.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Similar to the isocyanate, this compound has an isothiocyanate group, which imparts different reactivity and applications.
The uniqueness of this compound lies in its ethanethioamide moiety, which provides distinct chemical properties and reactivity compared to its isocyanate and isothiocyanate counterparts .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NS/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRJGUROVZDJPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372632 |
Source
|
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691868-49-2 |
Source
|
Record name | 3,5-Bis(trifluoromethyl)benzeneethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691868-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.